

# 5-bromo-1H-indole-2-carbaldehyde chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 5-bromo-1H-indole-2-carbaldehyde

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## An In-depth Technical Guide to 5-bromo-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-bromo-1H-indole-2-carbaldehyde**, a key heterocyclic intermediate in organic synthesis and pharmaceutical research. This document outlines its chemical structure, physicochemical properties, and a detailed synthetic protocol.

### Chemical Structure and IUPAC Name

**5-bromo-1H-indole-2-carbaldehyde** is an organic compound featuring an indole core structure substituted with a bromine atom at the 5-position and a formyl (aldehyde) group at the 2-position.

- IUPAC Name: **5-bromo-1H-indole-2-carbaldehyde**[\[1\]](#)
- CAS Number: 53590-50-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>6</sub>BrNO[\[1\]](#)[\[2\]](#)[\[3\]](#)
- SMILES: C1=CC2=C(C=C1Br)C=C(N2)C=O[\[1\]](#)

The presence of the bromine atom and the reactive aldehyde group makes this compound a versatile building block for the synthesis of more complex molecules with potential biological activities.[2] It is a key intermediate in the development of bioactive molecules for treating neurological disorders and cancer, and also finds applications in materials science.[2]

## Physicochemical Properties

The quantitative data for **5-bromo-1H-indole-2-carbaldehyde** is summarized in the table below. It is important to note that while some experimental data for the closely related isomer, 5-bromo-1H-indole-3-carbaldehyde, is available, specific experimental values for the 2-carbaldehyde isomer are not widely reported in the literature.

Property	Value	Source
Molecular Weight	224.06 g/mol	[2][3]
Exact Mass	222.96328 Da	Computed by PubChem[1]
Appearance	Yellowish to tan crystalline powder	[2]
Storage Temperature	0-8 °C	[2]
Melting Point	Data not available	
Reference Melting Point	204-207 °C (for 5-bromo-1H-indole-3-carbaldehyde)	[4]
Boiling Point	Predicted: 395.5±22.0°C (for 5-bromo-1H-indole-3-carbaldehyde)	[4]
Solubility	Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide; limited solubility in water (for 2-bromo-1H-indole-3-carbaldehyde).	[5] It is known to be soluble in polar aprotic solvents like DMSO and DMF (for 5-Bromo-1H-indole-2-carboxylic acid).[6]
XLogP3	2.5	Computed by PubChem[1]

## Experimental Protocols

### Synthesis of 5-bromo-1H-indole-2-carbaldehyde

A common method for the synthesis of indole-2-carbaldehydes from the corresponding indole is through a Vilsmeier-Haack type reaction or via lithiation followed by formylation. Below is a plausible synthetic protocol adapted from general procedures for indole functionalization. The starting material, 5-bromoindole, can be synthesized from indole.[7]

Materials:

- 5-bromoindole
- Anhydrous N,N-dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ ) or Oxalyl chloride
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (for lithiation method)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure (via Lithiation and Formylation):

- Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 5-bromoindole (1 equivalent). Anhydrous THF is added to dissolve the starting material.
- Deprotonation: The solution is cooled to  $-78\text{ }^\circ\text{C}$  in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe. The reaction mixture is stirred at this temperature

for 1 hour.

- Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture. The solution is allowed to warm to room temperature and stirred overnight.
- Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford **5-bromo-1H-indole-2-carbaldehyde**.

## NMR Data Acquisition Protocol

The following is a general protocol for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of indole derivatives.[8]

Sample Preparation:

- Weigh approximately 5-10 mg of **5-bromo-1H-indole-2-carbaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Spectral Width: ~16 ppm
- Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-5 seconds

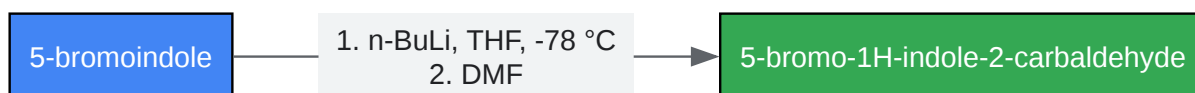
- Number of Scans: 8-16

<sup>13</sup>C NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled pulse sequence
- Spectral Width: ~200-250 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on sample concentration

## Synthesis Pathway Visualization

The following diagram illustrates a plausible synthetic route to **5-bromo-1H-indole-2-carbaldehyde** starting from 5-bromoindole.



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